molecular formula C12H16F3NO5 B2912316 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2567495-44-5

4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2912316
CAS No.: 2567495-44-5
M. Wt: 311.257
InChI Key: VDYLIUFFZHXGQS-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and an oxabicyclohexane ring system

Preparation Methods

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxabicyclo[2.1.1]hexane ring: This can be achieved through a [2+2] cycloaddition reaction using photochemistry.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the bicyclic structure.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the Boc group can protect the amino group during chemical reactions.

Comparison with Similar Compounds

Similar compounds to 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include:

These compounds share similar structural features but differ in the substituents attached to the bicyclic ring. The presence of the trifluoromethyl group in this compound makes it unique, as it can significantly influence the compound’s chemical and biological properties.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO5/c1-9(2,3)21-8(19)16-10-4-11(5-10,7(17)18)20-6(10)12(13,14)15/h6H,4-5H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYLIUFFZHXGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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